(R)-6-Chloro-2-hexanol

Catalog No.
S1526963
CAS No.
154885-33-3
M.F
C6H13ClO
M. Wt
136.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-6-Chloro-2-hexanol

CAS Number

154885-33-3

Product Name

(R)-6-Chloro-2-hexanol

IUPAC Name

(2R)-6-chlorohexan-2-ol

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

InChI

InChI=1S/C6H13ClO/c1-6(8)4-2-3-5-7/h6,8H,2-5H2,1H3/t6-/m1/s1

InChI Key

LDIPECSHAACCTQ-ZCFIWIBFSA-N

SMILES

CC(CCCCCl)O

Canonical SMILES

CC(CCCCCl)O

Isomeric SMILES

C[C@H](CCCCCl)O

The exact mass of the compound (R)-6-Chloro-2-hexanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-6-Chloro-2-hexanol is a chiral alcohol with the molecular formula C6H13ClO and a molecular weight of 136.62 g/mol. It is recognized for its utility in various research applications, particularly in organic synthesis and catalysis. The compound features a hydroxyl group (-OH) attached to the second carbon of a hexane chain, along with a chlorine atom on the sixth carbon. Its IUPAC name is (2R)-6-chlorohexan-2-ol, and it is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

, including:

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to different alcohol derivatives.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on reaction conditions.
  • Esterification: The alcohol can react with carboxylic acids to form esters, which are important in various industrial applications.

These reactions highlight the compound's versatility in synthetic organic chemistry .

While specific biological activity data for (R)-6-Chloro-2-hexanol is limited, its structural characteristics suggest potential interactions with biological systems. Compounds with similar structures often exhibit antimicrobial properties or serve as intermediates in the synthesis of pharmaceuticals. Further research may elucidate its specific biological roles or therapeutic potentials .

Several methods can be employed to synthesize (R)-6-Chloro-2-hexanol:

  • Chlorination of 2-Hexanol: This method involves the chlorination of 2-hexanol using thionyl chloride or phosphorus trichloride under controlled conditions.
  • Biocatalytic Reduction: Utilizing specific enzymes or microorganisms to reduce ketones or aldehydes can yield (R)-6-Chloro-2-hexanol with high stereoselectivity.
  • Asymmetric Synthesis: Techniques such as asymmetric hydrogenation of 6-chlorohexanones can provide (R)-6-Chloro-2-hexanol directly .

(R)-6-Chloro-2-hexanol has diverse applications across various fields:

  • Chemical Research: It serves as an important intermediate in organic synthesis and catalysis.
  • Pharmaceuticals: Potential use in drug development due to its structural properties.
  • Biocatalysis: Investigated for its role in biocatalytic processes that produce valuable compounds .

Interaction studies involving (R)-6-Chloro-2-hexanol primarily focus on its reactivity with biological molecules and other chemical species. Its ability to undergo nucleophilic substitution makes it a candidate for studying interactions with enzymes and receptors. Further investigation into its interactions could reveal insights into its potential therapeutic uses or toxicological effects .

Several compounds share structural similarities with (R)-6-Chloro-2-hexanol, each possessing unique properties:

Compound NameMolecular FormulaKey Features
2-HexanolC6H14ONon-chlorinated analog; common solvent
3-HexanolC6H14ODifferent position of hydroxyl group
1-HexanolC6H14OPrimary alcohol; used as solvent and fuel
2-ChlorohexanolC6H13ClOSimilar chlorinated alcohol; different stereochemistry

(R)-6-Chloro-2-hexanol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a chlorine atom, which influence its reactivity and potential applications in synthesis and biological studies .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2R)-6-chlorohexan-2-ol

Dates

Last modified: 02-18-2024

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